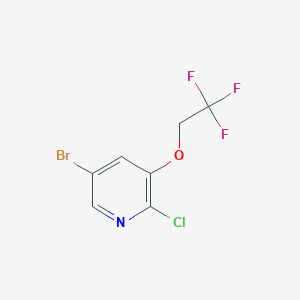

5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine

Description

5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine (molecular formula: C₇H₄BrClF₃NO, molecular weight: 290.47 g/mol, CAS: 2375259-01-9) is a halogenated pyridine derivative with a unique substitution pattern. Its structure features bromine at position 5, chlorine at position 2, and a 2,2,2-trifluoroethoxy group at position 2. This trifluoroethoxy substituent enhances the compound’s metabolic stability and lipophilicity, making it a valuable intermediate in pharmaceutical synthesis, particularly for fluorinated drugs . The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms and the trifluoroethoxy group, which direct electrophilic substitution to specific ring positions .

Properties

IUPAC Name |

5-bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3NO/c8-4-1-5(6(9)13-2-4)14-3-7(10,11)12/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMHSHPOYFNBFPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1OCC(F)(F)F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine typically involves halogenation and trifluoroethoxylation reactions

Industrial Production Methods: In an industrial setting, the compound is produced through controlled reactions involving halogenated pyridines and trifluoroethanol under specific conditions to ensure high yield and purity. The process involves careful temperature control and the use of catalysts to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be employed to reduce the halogenated groups.

Common Reagents and Conditions:

Oxidation reactions may use reagents like potassium permanganate or chromium(VI) oxide.

Reduction reactions might involve hydrogen gas and a palladium catalyst.

Substitution reactions often use trifluoroethanol and a strong base.

Major Products Formed:

Oxidation can yield carboxylic acids or ketones.

Reduction can produce dehalogenated derivatives.

Substitution reactions result in the formation of trifluoroethoxy-substituted pyridines.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H4BrClF3NO

- Molecular Weight : 290.47 g/mol

- CAS Number : 126728-58-3

The presence of both bromine and chlorine atoms, along with the trifluoroethoxy group, imparts distinct chemical properties that enhance its reactivity and potential applications in drug development and agrochemical formulation.

Organic Synthesis

5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine is utilized as a key intermediate in organic synthesis. It serves as a building block for creating more complex structures through various chemical reactions, including:

- Substitution Reactions : The bromine or chlorine atoms can be replaced by other nucleophiles to form new derivatives.

- Oxidation and Reduction Reactions : The compound can undergo oxidation or reduction to yield different functional groups.

Medicinal Chemistry

This compound has garnered attention in medicinal chemistry due to its potential as a lead compound for drug development. Its structure allows for modifications that can enhance biological activity:

- Antimicrobial Activity : Derivatives of this compound have shown significant antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : In vitro studies have indicated that certain derivatives induce apoptosis in cancer cell lines, suggesting potential applications in oncology.

Agrochemical Development

The trifluoroethoxy group enhances the lipophilicity of the compound, making it suitable for developing new agrochemicals, including:

- Insecticides and Acaricides : The compound's unique structure contributes to its efficacy in pest control formulations.

Case Study 1: Antimicrobial Efficacy

A study evaluated the effectiveness of various pyridine derivatives against Ralstonia solanacearum, revealing that compounds with electron-donating groups exhibited enhanced antibacterial activity compared to standard treatments like streptomycin.

Case Study 2: Antitumor Activity

Research involving this compound tested its effects on various cancer cell lines. Results showed a significant reduction in cell viability at specific concentrations, indicating its potential as a lead compound for further development in cancer therapies.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound influence its absorption, distribution, metabolism, and excretion (ADMET). Predictive studies suggest favorable pharmacokinetic profiles for some derivatives; however, comprehensive safety assessments are essential to understand their toxicity profiles fully.

Summary Table of Biological Activities

| Activity Type | Effect | Target Organism/Cell Line |

|---|---|---|

| Antibacterial | Significant inhibition | Staphylococcus aureus |

| Antitumor | Induces apoptosis | MDA-MB-231 breast cancer cells |

| Antifungal | Moderate inhibition | Various fungal strains |

| Anti-inflammatory | Potential effects observed | In vitro models |

Mechanism of Action

The mechanism by which 5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyridine Derivatives

The following table compares 5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine with analogous compounds differing in substituent type, position, or electronic properties:

Key Structural and Functional Insights

The trifluoromethyl group in 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine is more electron-withdrawing than trifluoroethoxy, leading to a less nucleophilic pyridine ring and reduced solubility in polar solvents .

Halogen vs. Alkoxy Substitutions :

- Replacing chlorine with methoxy (e.g., 5-Bromo-2-methoxynicotinaldehyde , CAS 103058-87-3) increases electron density at position 2, favoring nucleophilic aromatic substitution .

- The isopropoxy group in 5-Bromo-2-chloro-3-isopropoxypyridine introduces steric bulk, which may hinder interactions in enzyme-binding pockets compared to the compact trifluoroethoxy group .

Pharmacological Relevance: The trifluoroethoxy group in the reference compound mimics substituents in drugs like lansoprazole (a proton pump inhibitor), where fluorine enhances bioavailability and resistance to oxidative metabolism . In contrast, non-fluorinated analogs (e.g., 5-Bromo-2-chloro-4-ethoxypyridine) exhibit shorter metabolic half-lives due to faster ether bond cleavage .

Biological Activity

5-Bromo-2-chloro-3-(2,2,2-trifluoroethoxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C₇H₄BrClF₃NO

- Molecular Weight : 290.46 g/mol

- Boiling Point : 246.1 °C (predicted)

- Density : 1.732 g/cm³ (predicted)

- pKa : -3.57 (predicted)

The trifluoroethoxy group in this compound is believed to enhance its interaction with biological targets. The presence of the trifluoromethyl group has been shown to significantly increase the potency of compounds against various enzymes due to its electron-withdrawing characteristics, which can enhance binding affinity through hydrogen bonding interactions with active sites of enzymes.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyridine compounds exhibit antimicrobial activities. For instance, the trifluoromethyl group has been associated with improved biological activity against certain bacterial strains. Research shows that compounds with similar structural features can inhibit growth in Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been highlighted in various studies:

- α-Glucosidase Inhibition : The presence of the trifluoromethyl group significantly enhances the inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism. Compounds with similar structures have shown IC₅₀ values ranging from 2.50 µM to 22.30 µM, indicating potent inhibition compared to standard drugs like acarbose .

- Urease Inhibition : The compound also demonstrates inhibitory effects on urease, which is crucial for treating conditions like urinary tract infections. The presence of electron-withdrawing groups like -CF₃ increases the compound's interaction with the enzyme's active site, enhancing its inhibitory effects.

Case Studies and Research Findings

- Study on Trifluoromethylated Compounds :

- Pesticidal Activity :

- In Silico Studies :

Q & A

Q. What role does this compound play in medicinal chemistry research?

- Methodological Answer : It is a key intermediate for kinase inhibitors and antiviral agents. For example, derivatives with modified pyridine cores have shown IC₅₀ values <100 nM against SARS-CoV-2 3CL protease in vitro . Structure-activity relationship (SAR) studies focus on optimizing halogen and alkoxy substituents for target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.